2-Amino-3,5-dibromobenzoic acid
Overview
Description
2-Amino-3,5-dibromobenzoic acid: is an organic compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . . This compound is characterized by the presence of two bromine atoms and an amino group attached to a benzoic acid core. It appears as a white to light yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5-dibromobenzoic acid typically involves the bromination of sodium 2-aminobenzoate. A solution of bromine in glacial acetic acid is added dropwise to sodium 2-aminobenzoate in glacial acetic acid at 15°C. The mixture is stirred for one hour at the same temperature. The product is then filtered, washed with benzene, and dried in the dark .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized for higher yields and purity. For instance, using o-nitrobenzaldehyde as a raw material, the nitro group is reduced using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. Bromine is then added to this mixture to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dibromobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can form imine products through condensation with aldehydes.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Nucleophilic Substitution: Various nucleophiles under basic conditions.
Condensation: Aldehydes under acidic or basic conditions.
Major Products:
Brominated Derivatives: Further bromination can lead to polybrominated products.
Substituted Amino Acids: Nucleophilic substitution can yield various substituted amino acids.
Scientific Research Applications
2-Amino-3,5-dibromobenzoic acid has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,5-dibromobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the bromine atoms can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but with only one bromine atom.
3,5-Dibromoanthranilic acid: Another name for 2-amino-3,5-dibromobenzoic acid.
2-Amino-3,5-diiodobenzoic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of two bromine atoms enhances its reactivity in nucleophilic substitution and condensation reactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-amino-3,5-dibromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABMWFLKQEGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277108 | |
Record name | 2-Amino-3,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-85-8 | |
Record name | 2-Amino-3,5-dibromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 609-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-amino-3,5-dibromobenzoic acid revealed by the research?
A1: The research primarily focused on characterizing the molecular structure of this compound. Although the abstract doesn't provide specific details, it's safe to assume the study likely employed techniques like X-ray crystallography to determine bond lengths, angles, and the overall 3D conformation of the molecule. [] Understanding these structural details is crucial for further investigations into its potential applications and properties.
Q2: Did the research utilize computational chemistry to analyze this compound?
A2: Yes, the title explicitly mentions "computational characterization" as part of their investigation. [] While the abstract doesn't specify the exact methods used, computational chemistry techniques like density functional theory (DFT) calculations could have been employed to predict molecular properties such as electronic structure, dipole moment, and potential energy surfaces. These calculations can offer valuable insights into the reactivity and potential interactions of this compound with other molecules.
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